molecular formula C4H10N2O2S B130385 3,3-Dimethyl-1,2,5-thiadiazolidine 1,1-dioxide CAS No. 144432-67-7

3,3-Dimethyl-1,2,5-thiadiazolidine 1,1-dioxide

Cat. No.: B130385
CAS No.: 144432-67-7
M. Wt: 150.2 g/mol
InChI Key: VDWQZPBIEYKQKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,3-Dimethyl-1,2,5-thiadiazolidine 1,1-dioxide is an organic compound with the molecular formula C4H10N2O2S It is a member of the thiadiazolidine family, characterized by a five-membered ring containing sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Dimethyl-1,2,5-thiadiazolidine 1,1-dioxide typically involves the reaction of 1,2-diamino-2-methylpropane with sulfamide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

    Starting Materials: 1,2-diamino-2-methylpropane and sulfamide.

    Reaction Conditions: The reaction is conducted in a suitable solvent, such as ethanol or methanol, at a temperature range of 50-70°C.

    Product Isolation: The product is isolated by filtration and purified through recrystallization.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to maximize yield and purity. The final product is subjected to rigorous quality control measures to ensure consistency and compliance with industry standards.

Chemical Reactions Analysis

Types of Reactions

3,3-Dimethyl-1,2,5-thiadiazolidine 1,1-dioxide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into thiols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like halides, amines, and alcohols are employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide can yield sulfoxides, while reduction with lithium aluminum hydride can produce thiols.

Scientific Research Applications

3,3-Dimethyl-1,2,5-thiadiazolidine 1,1-dioxide has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3,3-Dimethyl-1,2,5-thiadiazolidine 1,1-dioxide involves its interaction with molecular targets and pathways within biological systems. The compound can inhibit specific enzymes by binding to their active sites, thereby blocking their activity. Additionally, it can interact with cellular proteins, affecting various signaling pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

    1,2,5-Thiadiazolidine 1,1-dioxide: Lacks the dimethyl groups present in 3,3-Dimethyl-1,2,5-thiadiazolidine 1,1-dioxide.

    3,4-Diphenyl-1,2,5-thiadiazole 1,1-dioxide: Contains phenyl groups instead of methyl groups.

    1,2,5-Thiadiazolidine-2-thione: Contains a thione group instead of a dioxide group.

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of dimethyl groups enhances its stability and reactivity, making it a valuable compound for various applications.

Properties

IUPAC Name

3,3-dimethyl-1,2,5-thiadiazolidine 1,1-dioxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10N2O2S/c1-4(2)3-5-9(7,8)6-4/h5-6H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDWQZPBIEYKQKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CNS(=O)(=O)N1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00437413
Record name 3,3-Dimethyl-1lambda~6~,2,5-thiadiazolidine-1,1-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00437413
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

144432-67-7
Record name 3,3-Dimethyl-1lambda~6~,2,5-thiadiazolidine-1,1-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00437413
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a refluxing solution of sulfamide (27.25 g, 283 mmol) in anhydrous pyridine (300 ml) was added dropwise 1,2-diamino-2-methylpropane (25 g, 283 mmol) over 2 hours. The resulting mixture was refluxed for further 16 hours under nitrogen before the solvent was removed under vacuum. The residue was triturated with hexane and the solid was collected by filtration and purified by flash chromatography (silica gel, dichloromethane-methanol 96:4) to give 36.1 g (85%) of the title compound as a white solid; mp 80°-83° C.; δH (360 MHz, DMSO-d6) 7.08 (1H, br t, --NH--), 6.77 (1H, s, --NH--), 3.04 (2H, d, J=6.9 Hz, --CH2 --), 1.24 (6H, s, --CMe2); m/z (EI) 151 (M+ +1).
Quantity
27.25 g
Type
reactant
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Yield
85%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,3-Dimethyl-1,2,5-thiadiazolidine 1,1-dioxide
Reactant of Route 2
3,3-Dimethyl-1,2,5-thiadiazolidine 1,1-dioxide
Reactant of Route 3
3,3-Dimethyl-1,2,5-thiadiazolidine 1,1-dioxide
Reactant of Route 4
3,3-Dimethyl-1,2,5-thiadiazolidine 1,1-dioxide
Reactant of Route 5
3,3-Dimethyl-1,2,5-thiadiazolidine 1,1-dioxide
Reactant of Route 6
3,3-Dimethyl-1,2,5-thiadiazolidine 1,1-dioxide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.